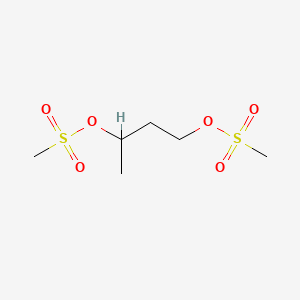
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
説明
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains an indole ring and a ketone group. This compound is also known as BRD7389 and has been studied for its potential use as a chemical probe in biological research.
作用機序
The mechanism of action of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is not fully understood. However, it is believed to work by inhibiting the activity of certain proteins and enzymes in the body. For example, it has been shown to inhibit the activity of CK2, which is involved in cell growth and proliferation. It may also work by interfering with other cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- are still being studied. However, it has been shown to have an effect on the activity of certain proteins and enzymes in the body, which could have implications for various biological processes. It has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has potential applications in a variety of scientific research fields, including cancer research and protein kinase studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new targets for drug development. Another area of research could focus on developing new synthetic methods for producing this compound, which could make it more widely available for research purposes. Additionally, further studies could be conducted to investigate the potential applications of this compound in various biological processes, such as cell signaling and gene expression.
科学的研究の応用
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- has potential applications in scientific research. It has been studied as a chemical probe for investigating the role of various proteins and enzymes in biological processes. For example, it has been used to study the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-(2-bromopropanoyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENFXGLRSAZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568973 | |
| Record name | 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- | |
CAS RN |
65435-05-4 | |
| Record name | 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Hydrazino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3055479.png)


![4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3055483.png)


![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)

